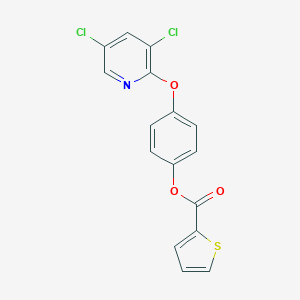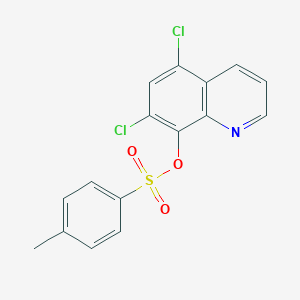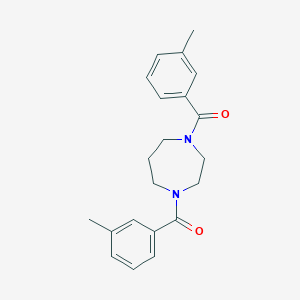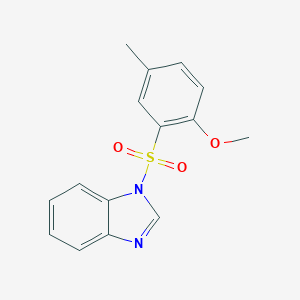![molecular formula C11H14N2O2S B246381 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
科学的研究の応用
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of numerous scientific studies due to its potential anti-cancer properties. The compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer. By inhibiting BMI-1, 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the growth and metastasis of tumors in animal models.
作用機序
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide inhibits the activity of BMI-1 by binding to a specific region of the protein known as the PRC1-BMI-1 interaction domain. This binding disrupts the interaction between BMI-1 and PRC1, leading to the degradation of BMI-1 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BMI-1 activity, the compound has been shown to reduce the expression of stem cell markers in cancer cells and to induce differentiation of cancer stem cells. 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to reduce the expression of genes involved in cell proliferation and to increase the expression of genes involved in cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and to administer to cells or animals. However, one limitation of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it has relatively low potency, which means that high concentrations of the compound may be required to achieve significant inhibition of BMI-1 activity.
将来の方向性
There are many potential future directions for research on 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more potent inhibitors of BMI-1 activity. Another area of interest is the investigation of the potential use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, there is interest in exploring the use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of other diseases that involve overexpression of BMI-1, such as neurodegenerative diseases.
合成法
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with isobutyl chloroformate and then with 2-aminopropanamide. The resulting compound is then purified through column chromatography to yield 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
特性
分子式 |
C11H14N2O2S |
|---|---|
分子量 |
238.31 g/mol |
IUPAC名 |
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-2-8(14)13-11-9(10(12)15)6-4-3-5-7(6)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14) |
InChIキー |
ZYDMQXKCDBWAEH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
正規SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)





![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)